2-(6-bromo-1H-indol-1-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide
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Overview
Description
2-(6-bromo-1H-indol-1-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-bromo-1H-indol-1-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated using a brominating agent such as N-bromosuccinimide (NBS) to yield 6-bromoindole.
Acylation: The 6-bromoindole is then acylated with an appropriate acylating agent to introduce the acetamide group.
Coupling with Pyrrolidinone: The final step involves coupling the acylated 6-bromoindole with 2-oxopyrrolidine-1-ylpropylamine under suitable reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(6-bromo-1H-indol-1-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
2-(6-bromo-1H-indol-1-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-bromo-1H-indol-1-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, modulating their activity. The compound may exert its effects through pathways involving signal transduction, gene expression, and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(1H-indol-3-yl)ethanone: Another indole derivative with similar structural features.
6-Bromoindole-3-acetonitrile: A marine-derived natural product with a brominated indole structure.
Benzo[cd]indol-2(1H)-ones: Compounds with a similar indole core but different functional groups.
Uniqueness
2-(6-bromo-1H-indol-1-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H20BrN3O2 |
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Molecular Weight |
378.3 g/mol |
IUPAC Name |
2-(6-bromoindol-1-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide |
InChI |
InChI=1S/C17H20BrN3O2/c18-14-5-4-13-6-10-21(15(13)11-14)12-16(22)19-7-2-9-20-8-1-3-17(20)23/h4-6,10-11H,1-3,7-9,12H2,(H,19,22) |
InChI Key |
JQPDTCRDNUBJHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)CN2C=CC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
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